N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N,1-diphenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-3-15-28(16-4-2)23-26-21(25-18-11-7-5-8-12-18)20-17-24-29(22(20)27-23)19-13-9-6-10-14-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZOENHSHYBILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine compounds .
Scientific Research Applications
N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The pyrazolo[3,4-d]pyrimidine scaffold is common in medicinal chemistry, but substituent variations lead to divergent biological and physicochemical properties. Below is a comparison with N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ( compound) :
Pharmacological Implications
Solubility and Bioavailability: The target compound’s dipropyl groups increase hydrophobicity compared to the butan-2-yl substituent in the compound. This may reduce aqueous solubility but enhance membrane permeability .
Binding Affinity :
- The target compound’s N4 phenyl group lacks the electron-donating methoxy substituents present in the compound. This difference could alter interactions with kinase ATP-binding pockets, where methoxy groups might form hydrogen bonds or steric clashes .
- Dipropylamine at N6 may induce steric hindrance compared to the smaller butan-2-yl group, affecting binding to hydrophobic pockets.
Methoxy groups in the compound may undergo demethylation, a common metabolic pathway, reducing stability .
Biological Activity
N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have gained significant attention due to their diverse biological activities, particularly as potential therapeutic agents in various diseases, including cancer and central nervous system disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
This compound's structure features a pyrazolo[3,4-d]pyrimidine core with diphenyl and dipropyl substitutions that may influence its biological activity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting various kinases involved in tumor growth. For instance, derivatives of this compound have been identified as potent inhibitors of casein kinase 1 (CK1), which is implicated in the pathogenesis of cancer. A study demonstrated that a related compound showed an IC50 value of 78 nM against CK1 . This suggests that this compound may also possess similar inhibitory effects.
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the modulation of signaling pathways critical for cell proliferation and survival. They may induce apoptosis in cancer cells through the inhibition of specific kinases that regulate cell cycle progression and survival .
Anti-inflammatory and Antibacterial Properties
In addition to anticancer activity, pyrazolo derivatives have shown anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . Furthermore, some studies have reported antibacterial properties against a range of pathogens due to membrane disruption mechanisms .
Antiviral Activity
Recent investigations have also explored the antiviral potential of pyrazolo[3,4-d]pyrimidines. Some derivatives have demonstrated efficacy against herpes simplex virus type 1 (HSV-1), highlighting their potential use in antiviral therapies .
Study 1: CK1 Inhibition
A study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors revealed that specific structural modifications significantly enhanced potency. The lead compound from this series exhibited an IC50 value indicative of strong CK1 inhibition .
Study 2: Antimicrobial Activity
Another investigation synthesized a series of pyrazole-based compounds and evaluated their antimicrobial activity against several pathogens. The results indicated that some compounds displayed significant antibacterial effects through mechanisms involving cell membrane integrity disruption .
Summary Table of Biological Activities
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Advanced Strategy : Combine substituent effects (e.g., halogenated N4-aryl groups) to balance potency and pharmacokinetics .
How can contradictory activity data in different assays be resolved?
Case Study : A derivative showed IC50 = 0.4 µM in kinase assays but toxicity in cellular models .
Resolution Steps :
Assay validation : Confirm target engagement using cellular thermal shift assays (CETSA).
Off-target profiling : Screen against cytochrome P450 isoforms to rule out metabolic interference.
Solubility correction : Adjust DMSO concentration (<0.1% v/v) to avoid false negatives .
Root Cause : Hydrophobic substituents (e.g., halogenated benzene) may improve potency but reduce solubility, leading to cytotoxicity .
What computational tools are used to predict binding modes?
Methodological Answer:
- Docking software : AutoDock, Glide, or MOE to model interactions with kinase domains .
- MD simulations : GROMACS or AMBER for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
- 3D similarity screening : Tools like Schrödinger’s Phase Shape match scaffolds to known inhibitors .
Validation : Cross-check docking poses with mutagenesis data (e.g., JAK3 Leu956Ala mutation reduces affinity) .
What in vitro assays are critical for evaluating anticancer activity?
Methodological Answer:
- Kinase inhibition : Measure IC50 via ADP-Glo™ kinase assays .
- Cell proliferation : Use MTT assays in NSCLC lines (e.g., H1975 EGFR-mutant cells) .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays .
Data Normalization : Normalize to vehicle controls and include staurosporine as a positive control.
How stable is this compound under physiological conditions?
Q. Stability Data :
- Chemical stability : Stable at pH 5–7; degrades in strong acidic/basic conditions (t1/2 < 24 h at pH 2) .
- Thermal stability : Decomposes above 250°C (DSC analysis) .
- Light sensitivity : Store in amber vials to prevent photodegradation .
Experimental Tip : Use HPLC-PDA to monitor degradation products (e.g., open-ring metabolites).
What recent advancements exist in optimizing this scaffold?
Q. Innovations :
- Fused-ring systems : Pyrazolo[3,4-d]pyrimidine fused with thieno[2,3-d]pyrimidine enhances solubility .
- PROTAC derivatives : Conjugation with E3 ligase ligands (e.g., VHL) enables targeted protein degradation .
Future Directions : Explore prodrug strategies (e.g., phosphate esters) to improve oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
